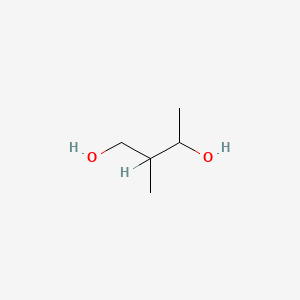

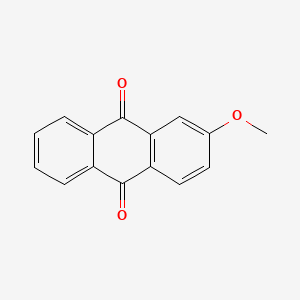

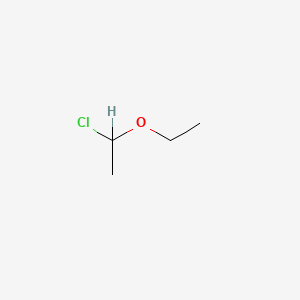

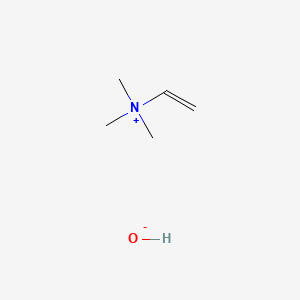

1,2-Benzenediamine, N,N,N'-trimethyl-

Overview

Description

Mechanism of Action

Target of Action

N,N,N’-Trimethyl-o-phenylenediamine, also known as 1,2-Benzenediamine, N,N,N’-trimethyl- or N1,N1,N2-trimethylbenzene-1,2-diamine, primarily targets bacterial cytochrome c oxidases . These enzymes play a crucial role in the electron transport chain, a key component of cellular respiration.

Mode of Action

This compound acts as a redox mediator . It facilitates the transfer of electrons within the bacterial cytochrome c oxidases . This interaction results in changes to the redox state of the enzyme, affecting its function and the overall process of cellular respiration .

Biochemical Pathways

The action of N,N,N’-Trimethyl-o-phenylenediamine affects the electron transport chain . This chain is a series of protein complexes and electron carrier molecules within the inner membrane of mitochondria in eukaryotic cells and the plasma membrane of prokaryotic cells. Changes in this pathway can have downstream effects on ATP production and overall cellular energy levels .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed within the body

Result of Action

The action of N,N,N’-Trimethyl-o-phenylenediamine on bacterial cytochrome c oxidases can result in changes to bacterial metabolism, potentially affecting their growth and survival . It can also induce swelling of deenergized rat liver mitochondria .

Action Environment

The efficacy and stability of N,N,N’-Trimethyl-o-phenylenediamine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments

Biochemical Analysis

Biochemical Properties

N,N,N’-Trimethyl-o-phenylenediamine plays a crucial role in biochemical reactions. It acts as a redox mediator in the oxidase test for detecting bacterial cytochrome c oxidases . This compound interacts with various enzymes and proteins, including heme peroxidases . The nature of these interactions involves one-electron oxidation by heme .

Cellular Effects

The effects of N,N,N’-Trimethyl-o-phenylenediamine on cells are diverse. It influences cell function by interacting with cellular enzymes and proteins

Molecular Mechanism

At the molecular level, N,N,N’-Trimethyl-o-phenylenediamine exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, it serves as a reducing cosubstrate for heme peroxidases, undergoing one-electron oxidation .

Dosage Effects in Animal Models

The effects of N,N,N’-Trimethyl-o-phenylenediamine can vary with different dosages in animal models

Metabolic Pathways

N,N,N’-Trimethyl-o-phenylenediamine is involved in several metabolic pathways. It interacts with enzymes such as cyclooxygenase (COX), playing a key role in the conversion of arachidonic acid to prostaglandins

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediamine, N,N,N’-trimethyl- can be synthesized through various synthetic routes. One common method involves the methylation of 1,2-benzenediamine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically takes place in an organic solvent like dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenediamine, N,N,N’-trimethyl- may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, N,N,N’-trimethyl- undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1,2-Benzenediamine, N,N,N’-trimethyl- has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2-Benzenediamine, N,N,N’-trimethyl- can be compared with other similar compounds such as:

1,2-Benzenediamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atoms, making it less sterically hindered compared to 1,2-Benzenediamine, N,N,N’-trimethyl-.

1,2-Benzenediamine, N,N,N’,N’-tetramethyl-: This compound has four methyl groups attached to the nitrogen atoms, making it more sterically hindered and potentially less reactive.

The uniqueness of 1,2-Benzenediamine, N,N,N’-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name |

1-N,2-N,2-N-trimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-8-6-4-5-7-9(8)11(2)3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBFTMKSQSKHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336390 | |

| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2427-03-4 | |

| Record name | 1,2-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)